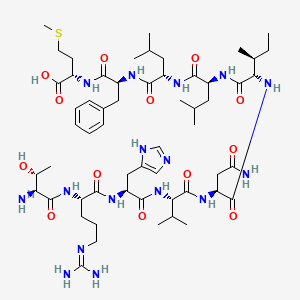
H-Thr-Arg-His-Val-Asn-Ile-Leu-Leu-Phe-Met-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Thr-Arg-His-Val-Asn-Ile-Leu-Leu-Phe-Met-OH is a peptide consisting of the amino acids threonine, arginine, histidine, valine, asparagine, isoleucine, leucine, leucine, phenylalanine, and methionine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Thr-Arg-His-Val-Asn-Ile-Leu-Leu-Phe-Met-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: The final peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can produce large quantities of peptides with high purity and efficiency. The process is scalable and can be adapted for the production of various peptides, including this compound.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Thr-Arg-His-Val-Asn-Ile-Leu-Leu-Phe-Met-OH can undergo several types of chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from cysteine residues.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
Peptides like H-Thr-Arg-His-Val-Asn-Ile-Leu-Leu-Phe-Met-OH have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and stability.
Biology: Serve as substrates for enzymes and are involved in signal transduction pathways.
Medicine: Potential therapeutic agents for diseases such as cancer and diabetes.
Industry: Used in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of peptides like H-Thr-Arg-His-Val-Asn-Ile-Leu-Leu-Phe-Met-OH involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity or activate signaling pathways by binding to receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
H-Ala-Gly-Ser-Glu-Val-OH: Another peptide with different amino acid composition.
H-Lys-Leu-Phe-Gly-Arg-OH: A peptide with a different sequence but similar properties.
Uniqueness
H-Thr-Arg-His-Val-Asn-Ile-Leu-Leu-Phe-Met-OH is unique due to its specific sequence of amino acids, which determines its structure and function. The presence of certain amino acids, such as arginine and histidine, can confer unique properties, such as the ability to interact with specific enzymes or receptors.
Properties
Molecular Formula |
C57H94N16O13S |
|---|---|
Molecular Weight |
1243.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C57H94N16O13S/c1-11-32(8)46(55(84)70-39(23-30(4)5)49(78)67-38(22-29(2)3)48(77)68-40(24-34-16-13-12-14-17-34)50(79)66-37(56(85)86)19-21-87-10)73-52(81)42(26-43(58)75)71-54(83)45(31(6)7)72-51(80)41(25-35-27-62-28-64-35)69-47(76)36(18-15-20-63-57(60)61)65-53(82)44(59)33(9)74/h12-14,16-17,27-33,36-42,44-46,74H,11,15,18-26,59H2,1-10H3,(H2,58,75)(H,62,64)(H,65,82)(H,66,79)(H,67,78)(H,68,77)(H,69,76)(H,70,84)(H,71,83)(H,72,80)(H,73,81)(H,85,86)(H4,60,61,63)/t32-,33+,36-,37-,38-,39-,40-,41-,42-,44-,45-,46-/m0/s1 |
InChI Key |
IHDNEYVMHFOHEK-CXQZFATRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trisodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12367772.png)
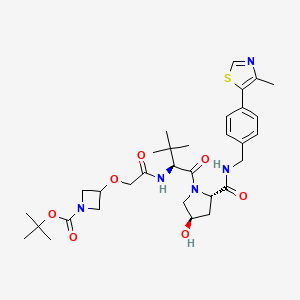
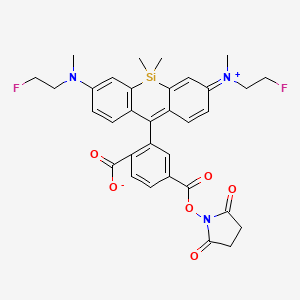
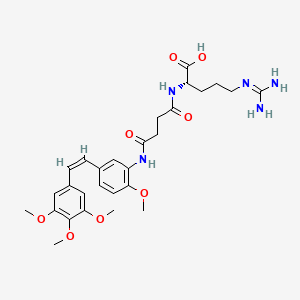
![3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12367790.png)
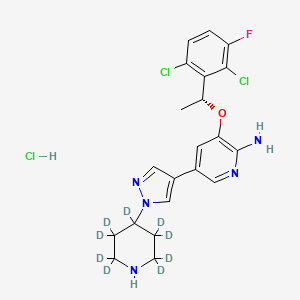
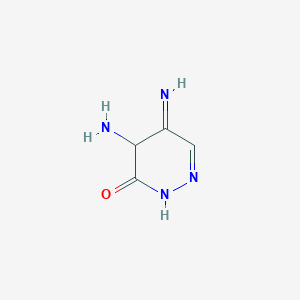

![[(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate](/img/structure/B12367812.png)




![(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B12367860.png)
